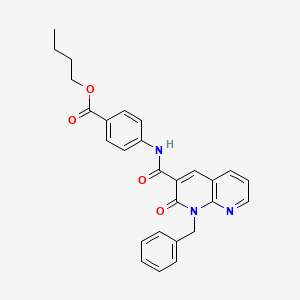
butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, also known as 4-B-BNAB, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry, drug delivery, and biocatalysis. 4-B-BNAB is a novel amide-containing compound that can be synthesized from a variety of starting materials. This compound has been investigated for its ability to interact with proteins and other biomolecules, as well as its potential as a drug delivery agent. In addition, 4-B-BNAB has been studied for its potential applications in biocatalysis, as well as its ability to form stable complexes with metal ions.
作用機序
Target of Action
The primary targets of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate are bacterial strains. It has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The specific interactions and changes resulting from this are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial growth and proliferation. By inhibiting these pathways, the compound prevents the bacteria from multiplying, thereby controlling the spread of the infection . The downstream effects of this include a reduction in the symptoms associated with the bacterial infection.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This leads to a decrease in the number of bacteria, thereby helping to control the infection . The molecular and cellular effects of the compound’s action are subject to ongoing research.
Action Environment
The action of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances or conditions in the environment . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
実験室実験の利点と制限
The advantages of using butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in laboratory experiments include its low cost, ease of synthesis, and ability to form stable complexes with metal ions. Additionally, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been shown to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. However, the potential applications of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in medicinal chemistry, drug delivery, and biocatalysis have yet to be fully explored.
将来の方向性
The potential applications of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in medicinal chemistry, drug delivery, and biocatalysis have yet to be fully explored. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as its ability to interact with proteins and other biomolecules. Additionally, further research should be conducted to explore the potential applications of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate in drug delivery and biocatalysis. Finally, further studies should be conducted to evaluate the potential toxicity of butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate.
合成法
Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can be synthesized from a variety of starting materials, including 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid and butyl amine. In the first step of the synthesis, the carboxylic acid is reacted with butyl amine in the presence of a suitable catalyst, such as pyridine, to form the desired amide. The resulting amide is then reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to form the desired product.
科学的研究の応用
Butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been studied for its potential applications in medicinal chemistry, drug delivery, and biocatalysis. In medicinal chemistry, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been studied for its ability to interact with proteins and other biomolecules, as well as its potential as a drug delivery agent. In drug delivery, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been investigated for its ability to form stable complexes with metal ions, which could potentially be used to deliver drugs to target cells. In biocatalysis, butyl 4-(1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has been studied for its potential use as a catalyst in the synthesis of organic compounds.
特性
IUPAC Name |
butyl 4-[(1-benzyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-2-3-16-34-27(33)20-11-13-22(14-12-20)29-25(31)23-17-21-10-7-15-28-24(21)30(26(23)32)18-19-8-5-4-6-9-19/h4-15,17H,2-3,16,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXSMASFBMNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547704.png)
![N-(2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547712.png)
![N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547713.png)
![N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547715.png)
![N-(4-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547718.png)
![6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547726.png)
![N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547731.png)
![N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547743.png)
![N-(2,5-dimethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547746.png)
![N-(2,5-difluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547750.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547754.png)

![1-benzyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547760.png)
